1-(Benzo[d]oxazol-3(2H)-yl)ethanone
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Overview
Description
1-(Benzo[d]oxazol-3(2H)-yl)ethanone is a heterocyclic compound that belongs to the oxazole family. It is characterized by a benzene ring fused to an oxazole ring, with an ethanone group attached to the nitrogen atom of the oxazole ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzo[d]oxazol-3(2H)-yl)ethanone can be synthesized through various methods, including:
Cyclization of 2-aminophenol with acyl chlorides: This method involves the reaction of 2-aminophenol with an acyl chloride in the presence of a base to form the benzoxazole ring.
Oxidative cyclization: Using oxidizing agents such as iron(III) chloride to promote the cyclization of 2-aminophenol with aldehydes or ketones.
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. Catalysts such as metal triflates or ionic liquids are often employed to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d]oxazol-3(2H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles or other derivatives.
Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions:
Oxidizing agents: Iron(III) chloride, ceric ammonium nitrate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, triflates, and various nucleophiles.
Major Products: The major products formed from these reactions include substituted benzoxazoles, reduced heterocycles, and various functionalized derivatives .
Scientific Research Applications
1-(Benzo[d]oxazol-3(2H)-yl)ethanone has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Material Science: It is utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(Benzo[d]oxazol-3(2H)-yl)ethanone involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Benzoxazole: Shares the benzoxazole core structure but lacks the ethanone group.
Oxazole: Contains the oxazole ring but without the fused benzene ring.
Thiazole: Similar to oxazole but with a sulfur atom replacing the oxygen atom in the ring.
Uniqueness: 1-(Benzo[d]oxazol-3(2H)-yl)ethanone is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
65156-74-3 |
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Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
1-(2H-1,3-benzoxazol-3-yl)ethanone |
InChI |
InChI=1S/C9H9NO2/c1-7(11)10-6-12-9-5-3-2-4-8(9)10/h2-5H,6H2,1H3 |
InChI Key |
GOCLYMCZPRHITO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1COC2=CC=CC=C21 |
Origin of Product |
United States |
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